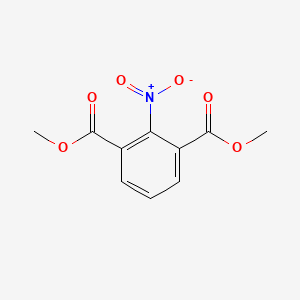

Dimethyl 2-nitroisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFVOACDBUXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Dimethyl Nitroisophthalate Isomers

Abstract

This technical guide provides an in-depth analysis of the synthesis of dimethyl nitroisophthalate, with a specific focus on the regiochemical challenges associated with producing the dimethyl 2-nitroisophthalate isomer (CAS 57052-99-0). Direct nitration of dimethyl isophthalate is discussed from a mechanistic standpoint, revealing the electronic and steric factors that overwhelmingly favor the formation of the 5-nitro isomer. A detailed, field-proven protocol for the synthesis of dimethyl 5-nitroisophthalate is provided as a practical illustration of aromatic nitration. Recognizing the limitations of direct nitration for obtaining the 2-nitro isomer, this guide proposes a more advanced, chemically sound multi-step synthetic pathway. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this complex synthesis.

Introduction: The Challenge of Isomer-Specific Synthesis

This compound is a valuable chemical intermediate used in the synthesis of more complex molecules, such as dimethyl 2-aminoisophthalate, a precursor for various heterocyclic compounds. However, its synthesis presents a significant regiochemical challenge. The direct electrophilic nitration of its parent molecule, dimethyl isophthalate, does not yield the 2-nitro isomer in appreciable quantities. This guide dissects the underlying chemical principles that govern this outcome and outlines a strategic approach to achieve the desired substitution pattern.

Mechanistic Analysis: The Regiochemistry of Dimethyl Isophthalate Nitration

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).

The core of the synthetic challenge lies in the directing effects of the two dimethyl ester (-COOCH₃) groups on the isophthalate ring. Both ester groups are moderately deactivating and are meta-directors . This is due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the aromatic ring, particularly at the ortho and para positions.

Let's analyze the positions available for substitution on the dimethyl isophthalate ring:

-

C-5 Position: This position is meta to both the C-1 and C-3 ester groups. As such, it is the most electronically favored position for attack by the nitronium ion. It is also the least sterically hindered position.

-

C-2 Position: This position is ortho to the C-1 ester and meta to the C-3 ester. Attack at this site is electronically disfavored due to its ortho relationship with one of the deactivating groups and is subject to significant steric hindrance from the adjacent ester group.

-

C-4 and C-6 Positions: These positions are ortho to one ester group and para to the other. Both are strongly deactivated, making substitution highly unlikely.

Proposed Advanced Synthesis of this compound

A more robust strategy involves a multi-step pathway starting from a precursor that directs nitration to the desired position. A plausible route begins with the nitration of m-toluic acid (3-methylbenzoic acid).

-

Nitration of m-Toluic Acid: In m-toluic acid, the methyl group is a weak activating group and an ortho, para-director, while the carboxylic acid is a deactivating meta-director. The C-2 position is ortho to the methyl group and meta to the carboxylic acid group. This alignment makes the C-2 position a primary target for nitration, leading to 2-nitro-3-methylbenzoic acid.[2]

-

Oxidation: The methyl group of 2-nitro-3-methylbenzoic acid is then oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate or air oxidation with a catalyst) to form 2-nitroisophthalic acid.[3]

-

Fischer Esterification: Finally, 2-nitroisophthalic acid (CAS 21161-11-5) is converted to the target molecule, this compound, through a standard Fischer esterification reaction using excess methanol and a strong acid catalyst like sulfuric acid.

This pathway circumvents the regiochemical limitations of direct nitration by installing the nitro group at the correct position before the final isophthalate structure is formed.

Exemplary Protocol: Synthesis of Dimethyl 5-Nitroisophthalate

To illustrate the practical aspects of aromatic nitration, the following is a detailed, self-validating protocol for the synthesis of the major isomer, dimethyl 5-nitroisophthalate.

4.1. Reagents and Materials

| Reagent/Material | Specification | Purpose |

| Dimethyl isophthalate | 99% | Starting Material |

| Sulfuric Acid | 98-100% | Catalyst / Solvent |

| Nitric Acid | 68-70% | Nitrating Agent |

| Ice | --- | Quenching |

| Sodium Bicarbonate | Saturated Solution | Neutralization |

| Methanol | Anhydrous | Recrystallization Solvent |

| Deionized Water | --- | Washing |

| Beakers, Erlenmeyer Flasks | --- | Reaction & Work-up |

| Magnetic Stirrer & Stir Bar | --- | Agitation |

| Ice Bath | --- | Temperature Control |

| Büchner Funnel & Filter Flask | --- | Filtration |

4.2. Experimental Procedure

-

Preparation of Reaction Mixture: In a 500 mL beaker equipped with a magnetic stir bar, dissolve 19.5 g of dimethyl isophthalate in 32 mL of 100% sulfuric acid. Cool this solution to below 10°C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 30.2 g of 100% sulfuric acid to 10.0 g of concentrated nitric acid. This mixing is highly exothermic and must be done in an ice bath with slow addition to keep the temperature down.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred dimethyl isophthalate solution. Crucially, maintain the reaction temperature between 20-25°C throughout the addition. [1] Use the ice bath to control the exotherm. After the addition is complete, continue stirring at this temperature for 3 hours.

-

Quenching and Precipitation: Prepare a large beaker containing 160 g of an ice/water slurry. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The product will precipitate as a solid. Ensure the temperature of the slurry does not exceed 10°C during this process.[1]

-

Isolation: After stirring for an additional hour in the cold, collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with plenty of cold deionized water until the washings are neutral to pH paper. This removes residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can be used to ensure complete neutralization, followed by a final wash with cold water.

-

Drying and Purification: Dry the crude product under vacuum. The resulting dimethyl 5-nitroisophthalate can be further purified by recrystallization from a suitable solvent such as methanol to yield white crystals.[4]

Safety and Hazard Management

Aromatic nitration is a potentially hazardous procedure that requires strict safety protocols.

-

Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5] They should be handled only in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing rapid boiling and splashing of corrosive materials, and potentially generating explosive byproducts.[5] Always use an ice bath for cooling and ensure slow, controlled addition of reagents.

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases. All operations must be conducted in a well-ventilated fume hood.

By adhering to these safety measures, the risks associated with this synthesis can be effectively managed, ensuring a safe and controlled experimental environment.

References

-

ResearchGate. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?? Available at: [Link]

-

Lakhdar, S., et al. (2007). Diels-Alder reactivity for selected nitro-substituted heteroaromatics. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Available at: [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Available at: [Link]

-

Jaroszewski, L., et al. (2012). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

- Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-nitroisophthalic acid 2 starting from 2,4-dimethyl-1-nitrobenzene 1. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Available at: [Link]

- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

-

National Center for Biotechnology Information. (n.d.). 2-Nitroisophthalic acid. PubChem. Available at: [Link]

-

Internet Archive. (n.d.). Berichte der Deutschen Chemischen Gesellschaft. Available at: [Link]

- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

Quora. (2021). Why is it that in my experiment of nitration of methyl benzoate I end up with nitric acid with my final product of methyl m-nitrobenzoate?. Available at: [Link]

-

EBSCO. (n.d.). Diels–Alder reaction | Research Starters. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 2-aminoisophthalate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. PMC. Available at: [Link]

Sources

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 3. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]

- 4. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

Physical and chemical properties of Dimethyl 2-nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarification of Isomeric Specificity

This guide provides a comprehensive technical overview of Dimethyl 5-nitroisophthalate (CAS No. 13290-96-5). It is important to note that while the initial topic specified Dimethyl 2-nitroisophthalate, the vast majority of available scientific literature and commercial data pertains to the 5-nitro isomer. This document will, therefore, focus on the well-documented physical, chemical, and application-specific properties of Dimethyl 5-nitroisophthalate, a key intermediate in various industrial syntheses.

Core Molecular and Physical Characteristics

Dimethyl 5-nitroisophthalate is a nitro-substituted ester derivative of isophthalic acid.[1] Its molecular structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile precursor in organic synthesis.[1][2]

Molecular Structure and Identification

The structural arrangement of Dimethyl 5-nitroisophthalate is fundamental to its reactivity and physical properties.

Molecular Diagram

Caption: Chemical structure of Dimethyl 5-nitroisophthalate.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | dimethyl 5-nitrobenzene-1,3-dicarboxylate | [3][4] |

| CAS Number | 13290-96-5 | [2][3][5][6][7] |

| Molecular Formula | C10H9NO6 | [2][3][7][8] |

| Molecular Weight | 239.18 g/mol | [2][3][7][8] |

| InChI Key | GGTSJKFPGKFLCZ-UHFFFAOYSA-N | [2][9] |

| SMILES | COC(=O)C1=CC(=CC(=C1)[O-])C(=O)OC | [2][9] |

Physicochemical Properties

The physical state and solubility are critical parameters for handling, reaction setup, and purification processes.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light yellow or slightly yellow fine crystalline powder. | [2][10][11] |

| Melting Point | 121 - 125 °C | [2][5][10][11] |

| Boiling Point (est.) | 360.2 - 381.83 °C at 760 mmHg | [2][11] |

| Density (est.) | 1.35 - 1.45 g/cm³ | [2][11] |

| Solubility | Soluble in Toluene. Insoluble in water. | [2][12] |

| Storage | Store at room temperature in a dry, sealed container. | [2][6] |

Synthesis and Reactivity

The synthesis of Dimethyl 5-nitroisophthalate is a well-established process, crucial for its availability as a chemical intermediate.

Synthetic Pathways

The primary route for synthesizing Dimethyl 5-nitroisophthalate involves the esterification of 5-nitroisophthalic acid. This reaction is typically carried out in the presence of a strong acid catalyst.

Synthesis Workflow

Caption: Fischer-Speier esterification of 5-nitroisophthalic acid.

Protocol: Synthesis of Dimethyl 5-nitroisophthalate [2][13]

-

Reactant Preparation: In a round-bottom flask equipped with a condenser and stirrer, dissolve 5.0 g of 5-nitroisophthalic acid in 33.3 mL of methanol. Stir at room temperature until the solid is completely dissolved.

-

Catalyst Addition: Slowly add 1.0 mL of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux. The reaction is typically complete in approximately 3 hours, often indicated by the precipitation of a white solid.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature to allow for crystallization.

-

Purification: Collect the solid product by filtration and wash the filter cake with deionized water.

-

Drying: Dry the purified product to obtain Dimethyl 5-nitroisophthalate.

This method has been reported to yield a product of high purity (around 98%).[13]

Chemical Reactivity

The chemical reactivity of Dimethyl 5-nitroisophthalate is centered around the nitro group and the ester functionalities. The nitro group can be reduced to an amine, which is a key step in the synthesis of various pharmaceutical intermediates. The ester groups can undergo hydrolysis or transesterification.

Applications in Industry

Dimethyl 5-nitroisophthalate is a pivotal intermediate in the pharmaceutical and chemical industries.

Pharmaceutical Intermediates

The most significant application of Dimethyl 5-nitroisophthalate is as a precursor in the synthesis of non-ionic X-ray contrast media.[1][14][15] The synthesis of compounds like Iohexol and Iopamidol relies on the initial reduction of the nitro group to an amine, followed by further chemical modifications.[1][15]

Chemical Synthesis

Beyond pharmaceuticals, it serves as a starting reagent for other specialized chemicals, including 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide.[2] Its role as a versatile building block is due to the presence of multiple reactive sites on the molecule.[1]

Safety and Handling

Proper handling of Dimethyl 5-nitroisophthalate is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

This GHS information is based on aggregated data and may not represent all potential hazards. A comprehensive safety data sheet (SDS) should always be consulted.[3]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[16]

-

Ensure adequate ventilation to avoid inhalation of dust.[10][17]

-

In case of contact, rinse the affected area with plenty of water.[10][17]

Spectral Data for Characterization

Spectroscopic data is crucial for the verification of the identity and purity of Dimethyl 5-nitroisophthalate.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule, confirming the presence of the aromatic protons and the methyl groups of the esters.[9]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, such as the C=O of the esters and the N-O bonds of the nitro group.[3][18]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[3][8]

Conclusion

Dimethyl 5-nitroisophthalate is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for the synthesis of high-value compounds. A thorough understanding of its characteristics, handling requirements, and reactivity is essential for its safe and effective use in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 5-nitroisophthalate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

-

Chemsrc. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]

-

ESSLAB. (n.d.). Dimethyl-5-nitroisophthalate. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

-

iChemical. (n.d.). Dimethyl 5-Nitroisophthalate. Retrieved from [Link]

-

Blogger. (2025). Applications of Dimethyl 5‑Nitroisophthalate in Pharmaceutical and Materials Industries. Retrieved from [Link]

-

Kaival Impex. (n.d.). dimethyl 5-nitroisophthalate. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent Office.

- Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

-

Arvee Laboratories. (n.d.). Dimethyl 5-Nitroisophthalate. Retrieved from [Link]

-

Chemdad. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]

-

PharmaCompass. (n.d.). 5-Nitroisophthalic acid, dimethyl ester. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Nitro Isophthalic acid dimethyl ester. Retrieved from [Link]

Sources

- 1. haizhoupharma.com [haizhoupharma.com]

- 2. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]

- 3. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitroisophthalic acid, dimethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Dimethyl 5-nitroisophthalate | CAS#:13290-96-5 | Chemsrc [chemsrc.com]

- 6. esslabshop.com [esslabshop.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C10H9NO6 | CID 12217542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR [m.chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Dimethyl 5-Nitroisophthalate, CAS No. 13290-96-5 - iChemical [ichemical.com]

- 12. fishersci.com [fishersci.com]

- 13. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 14. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 15. arveelabs.com [arveelabs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Dimethyl 2-nitroisophthalate: Properties, Synthesis, and a Comparative Analysis of its Isomer, Dimethyl 5-nitroisophthalate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2-nitroisophthalate, including its chemical identity, molecular structure, and known properties. Recognizing the limited publicly available data on this specific isomer, this guide extends its scope to a detailed examination of the structurally related and industrially significant isomer, Dimethyl 5-nitroisophthalate. This comparative approach is designed to offer a broader context and practical insights for professionals in chemical synthesis and drug development.

Part 1: this compound (CAS: 57052-99-0)

This compound is a nitro-substituted aromatic dicarboxylate. Its core structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a nitro group at position 2.

Molecular Structure and Identification

-

IUPAC Name: dimethyl 2-nitrobenzene-1,3-dicarboxylate[1]

-

Canonical SMILES: COC(=O)C1=C(C(=CC=C1)C(=O)OC)[O-][1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The available information is summarized in the table below. The compound is described as a white to almost white powder or crystal.

| Property | Value | Source |

| Molecular Weight | 239.18 g/mol | [1][2] |

| Molecular Formula | C₁₀H₉NO₆ | [1][2] |

| Physical Form | Solid | [4] |

| Purity | >98.0% (GC) | |

| Storage | Sealed in dry, room temperature | [4][5] |

Synthesis

A patented synthetic route for derivatives of 2-aminoisophthalic acid outlines a method for preparing this compound.[6] The synthesis commences with the commercially available 2-nitro-m-xylene. The key steps are:

-

Bis-oxidation: The two methyl groups of 2-nitro-m-xylene are oxidized to carboxylic acid groups to form 2-nitroisophthalic acid. This can be achieved using a strong oxidizing agent such as alkaline potassium permanganate.[6]

-

Esterification: The resulting 2-nitroisophthalic acid is then esterified to yield this compound. This reaction is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid.[6]

Following the synthesis, the nitro group can be reduced to an amine, yielding Dimethyl 2-aminoisophthalate, a versatile intermediate for the synthesis of N-heterocyclic carbenes.[6]

Applications

This compound is primarily utilized as a chemical intermediate in research and development.[] Its application in the synthesis of N-heterocyclic carbenes (NHCs) is of particular interest, as NHCs are widely used as ligands in organometallic catalysis.[6] There is limited information available regarding its direct applications in drug development.

Safety Information

Safety data for this compound is not as comprehensive as for its 5-nitro isomer. The GHS pictograms indicate it is a warning-level hazard, with H302 (Harmful if swallowed) being a key hazard statement.[4] Precautionary statements include P264, P270, P301+P312, and P330.[4] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Part 2: Dimethyl 5-nitroisophthalate (CAS: 13290-96-5): A Compound of High Industrial Relevance

In contrast to its 2-nitro counterpart, Dimethyl 5-nitroisophthalate is a well-characterized and widely used chemical intermediate, particularly in the pharmaceutical industry.

Molecular Structure and Identification

-

IUPAC Name: dimethyl 5-nitrobenzene-1,3-dicarboxylate

-

CAS Number: 13290-96-5[8]

-

Molecular Formula: C₁₀H₉NO₆[9]

-

Molecular Weight: 239.18 g/mol [9]

-

Canonical SMILES: COC(=O)C1=CC(=CC(=C1)C(=O)OC)[O-]

-

InChI Key: GGTSJKFPGKFLCZ-UHFFFAOYSA-N

Physicochemical Properties

Dimethyl 5-nitroisophthalate is a slightly yellow fine crystalline powder. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 239.18 g/mol | [9] |

| Molecular Formula | C₁₀H₉NO₆ | [9] |

| Melting Point | 123-125 °C (lit.) | |

| Boiling Point | 381.83°C (rough estimate) | |

| Physical Form | Slightly yellow fine crystalline powder | |

| Solubility | Soluble in Toluene | [10] |

| Storage | Room Temperature, sealed in dry | [10] |

Synthesis: A Detailed Protocol

The most common and efficient method for synthesizing Dimethyl 5-nitroisophthalate is through the esterification of 5-nitroisophthalic acid with methanol.

Reaction:

5-Nitroisophthalic acid + 2 CH₃OH -- (H₂SO₄)--> Dimethyl 5-nitroisophthalate + 2 H₂O

Experimental Protocol:

This protocol is based on a reported synthesis with a high yield.[9]

Materials:

-

5-nitroisophthalic acid (5.0 g)

-

Methanol (33.3 mL)

-

Concentrated sulfuric acid (1.0 mL)

-

Deionized water

-

Dichloromethane (for TLC)

Equipment:

-

100 mL three-necked round-bottomed flask

-

Condenser

-

Electric stirrer

-

Thermometer

-

Heating mantle

-

Filtration apparatus

-

TLC plate

Procedure:

-

To a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[9]

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[9]

-

Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[9]

-

Heat the reaction mixture to reflux. After approximately 3 hours, a white solid will begin to precipitate.[9]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[9]

-

Once the reaction is complete (as indicated by TLC), cool the flask to room temperature to allow for further crystallization.[9]

-

Collect the solid product by filtration.[9]

-

Wash the filter cake with deionized water.[9]

-

Dry the product to obtain Dimethyl 5-nitroisophthalate. The reported yield for this method is 98%.[9]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents potential side reactions with atmospheric components, ensuring a cleaner product.

-

Acid Catalyst: Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

-

TLC Monitoring: TLC is a crucial technique for tracking the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint and preventing unnecessary heating that could lead to side product formation.

-

Crystallization and Filtration: Cooling the reaction mixture decreases the solubility of the product, causing it to crystallize out of the solution, which is an effective method for purification. Filtration is then used to separate the solid product from the liquid reaction mixture.

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for Dimethyl 5-nitroisophthalate.

Applications in Drug Development

Dimethyl 5-nitroisophthalate is a pivotal intermediate in the synthesis of several non-ionic X-ray contrast agents.[11][12] These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization.

Key Drug Intermediates Derived from Dimethyl 5-nitroisophthalate:

-

Iopamidol: A widely used non-ionic, low-osmolar contrast agent.

-

Iohexol: Another common non-ionic contrast agent with a good safety profile.

-

Ioversol: Used in angiography and urography.

The conversion of Dimethyl 5-nitroisophthalate to these active pharmaceutical ingredients (APIs) underscores its importance in the pharmaceutical manufacturing supply chain. Its high purity is essential for the subsequent synthetic steps and the quality of the final drug product.[11]

Safety and Handling

Dimethyl 5-nitroisophthalate is considered to have low toxicity, but appropriate safety precautions should always be observed. It may cause skin and eye irritation.[13] Standard laboratory practice, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), is recommended. The material should be handled in a well-ventilated area to minimize inhalation of dust.[13]

Conclusion

This guide has provided a detailed overview of this compound, acknowledging the current limitations in available data. To offer a more comprehensive resource for researchers and drug development professionals, a thorough examination of the closely related and industrially significant isomer, Dimethyl 5-nitroisophthalate, has been included. The detailed synthesis protocol, physicochemical properties, and established applications of the 5-nitro isomer highlight its critical role in the pharmaceutical industry. It is our hope that this comparative guide will serve as a valuable tool for scientists and researchers working in the field of organic synthesis and medicinal chemistry.

References

-

CATO Reference Materials. (n.d.). 57052-99-0 | this compound. Retrieved from [Link]

-

Chemicalland21. (n.d.). Dimethyl 5-nitroisophthalate CAS 13290-96-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12217542, this compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 57052-99-0[this compound]. Retrieved from [Link]

-

Chemdad. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 57052-99-0 | DIMETHYL 5-NITROISOPHTHALATE 98+%. Retrieved from [Link]

-

Kaival Impex. (n.d.). dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India. Retrieved from [Link]

-

Autech Industry Co.,Limited. (2025). Dimethyl 5-Nitroisophthalate: A Key Building Block for Specialty Chemicals. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 57052-99-0 | Product Name : this compound. Retrieved from [Link]

-

LookChem. (n.d.). Wholesale Dimethyl5-nitroisophthalate CAS:13290-96-5 Manufacturers and Suppliers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20849374. Retrieved from [Link]

-

abcr GmbH. (n.d.). AB314449 | CAS 57052-99-0 – abcr Gute Chemie. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83316, Dimethyl 5-nitroisophthalate. Retrieved from [Link]

- Google Patents. (n.d.). US10759763B2 - Syntheses of N-heterocyclic carbenes and intermediates therefor.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dimethyl-2-nitro- (CAS 81-20-9). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

- Google Patents. (n.d.). United States Patent Office.

-

National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-nitroisophthalic acid 2 starting from 2,4-dimethyl-1-nitrobenzene 1. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Dimethyl 5-nitroisophthalate. Retrieved from [Link]

Sources

- 1. This compound | C10H9NO6 | CID 12217542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. 57052-99-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | 57052-99-0 [sigmaaldrich.com]

- 5. 57052-99-0|this compound|BLD Pharm [bldpharm.com]

- 6. US10759763B2 - Syntheses of N-heterocyclic carbenes and intermediates therefor - Google Patents [patents.google.com]

- 8. Dimethyl 5-nitroisophthalate CAS 13290-96-5 [homesunshinepharma.com]

- 9. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 10. Dimethyl 5-nitroisophthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 12. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility Profile of Dimethyl 2-Nitroisophthalate: A Methodological and Theoretical Guide for Researchers

An In-depth Technical Guide

Abstract Dimethyl 2-nitroisophthalate is a niche organic compound with potential applications as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical intermediates. A thorough understanding of its solubility in common organic solvents is a prerequisite for its effective use in reaction design, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its behavior in various solvent classes, and, most critically, furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical steps required to generate a robust and reliable solubility profile for this compound.

Introduction to this compound and the Imperative of Solubility

Compound Overview

This compound is an aromatic dicarboxylate ester. Its molecular structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a nitro group at position 2.

-

IUPAC Name: dimethyl 2-nitrobenzene-1,3-dicarboxylate[1]

-

Molecular Formula: C₁₀H₉NO₆[1]

-

Molecular Weight: 239.18 g/mol [1]

-

CAS Number: 57052-99-0[1]

The presence of the electron-withdrawing nitro group and the two polar methyl ester groups significantly influences the molecule's polarity, crystal lattice energy, and potential for intermolecular interactions, all of which are key determinants of its solubility.

The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility is not merely a physical constant; it is a critical parameter that dictates the feasibility and efficiency of numerous scientific processes:

-

Process Chemistry: The selection of an appropriate solvent is paramount for controlling reaction kinetics, maximizing yield, and minimizing impurities. A solvent in which reactants are suitably soluble but the desired product is sparingly soluble can facilitate direct crystallization from the reaction mixture.

-

Purification: Recrystallization, a primary technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

-

Formulation Science: In drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability. Poor solubility is a major hurdle in formulation, and understanding a compound's behavior in different excipients and solvent systems is essential.

-

Analytical Chemistry: The preparation of samples for analysis by techniques such as HPLC or NMR spectroscopy requires dissolving the analyte in a suitable solvent that does not interfere with the measurement.

Theoretical Framework and Predicted Solubility Profile

The fundamental principle governing solubility is the maxim "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2][3]

Molecular Structure Analysis

The solubility of this compound is dictated by a combination of its functional groups:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic.

-

Two Methyl Ester Groups (-COOCH₃): These groups are polar and can act as hydrogen bond acceptors.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can also accept hydrogen bonds.

The molecule is therefore polar, but lacks a hydrogen bond donor. The steric hindrance caused by the ortho-positioning of the nitro group to one of the ester groups may also play a role in how solvent molecules can interact.

Classification of Common Organic Solvents

Organic solvents are typically categorized based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents are polar and contain a hydrogen atom bonded to an electronegative atom (O-H or N-H), allowing them to act as hydrogen bond donors.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents are polar but lack a hydrogen bond donor.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents have low polarity and primarily interact through weaker van der Waals forces.

Predicted Solubility

Based on the structure of this compound, we can hypothesize its solubility behavior:

-

High Solubility: Expected in polar aprotic solvents like DMF, DMSO, and possibly acetone. These solvents can effectively solvate the polar ester and nitro groups without requiring hydrogen bond donation.

-

Moderate Solubility: Likely in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. While alcohols are protic, their alkyl chains provide some nonpolar character that can interact with the aromatic ring.

-

Low to Negligible Solubility: Predicted in highly nonpolar solvents such as hexane, as the energy required to break the solute's crystal lattice forces would not be compensated by the weak solute-solvent interactions. Similarly, solubility in water is expected to be very low due to the molecule's significant hydrophobic aromatic core, despite its polar functional groups.

Experimental Protocol for Quantitative Solubility Determination

The absence of extensive published solubility data for this compound necessitates a robust experimental approach. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[4]

Objective

To quantitatively determine the solubility of this compound in a selected range of common organic solvents at a controlled ambient temperature (e.g., 25 °C).

Materials and Reagents

-

Solute: this compound (purity >98%)

-

Solvents: A representative selection from each class (e.g., Methanol, Acetone, Acetonitrile, Toluene, Hexane). Use analytical grade or higher.

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes (1-5 mL)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed sample vials for analysis

-

Drying oven or vacuum desiccator

-

Safety and Handling Precautions

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5][6]

Step-by-Step Experimental Methodology

The causality behind each step is explained to ensure a self-validating and trustworthy protocol.

-

Preparation: Add an excess amount of this compound to a series of labeled vials. The key is to ensure that a solid phase remains after equilibration, confirming saturation. A starting point of ~100 mg of solid in 2 mL of solvent is typically sufficient.

-

Causality: Adding a clear excess ensures that the solvent becomes fully saturated, which is the definition of an equilibrium solubility measurement.

-

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25 °C) for 24 to 48 hours.

-

Causality: Solubility is an equilibrium process. Vigorous agitation increases the surface area of the solid, accelerating the dissolution process. A long equilibration time (24-48 hours) is crucial to ensure the system has reached a true thermodynamic equilibrium, preventing underestimation of the solubility.[4]

-

-

Phase Separation & Clarification: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Causality: This step minimizes the amount of solid that needs to be removed by filtration, reducing the risk of filter clogging and premature saturation of the filtrate.

-

-

Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, labeled vial. Record the exact volume transferred.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so would lead to a gross overestimation of solubility. Using a syringe filter is a rapid and efficient method that minimizes solvent evaporation during the transfer.

-

-

Solvent Evaporation (Gravimetric Analysis): Place the sample vials in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until all the solvent has evaporated and the weight of the vial containing the dried solute is constant.

-

Causality: This is the most direct method for quantifying the amount of dissolved solid. Ensuring the weight is constant confirms that all solvent has been removed. The temperature should be kept well below the compound's melting point to avoid decomposition.

-

-

Calculation: Determine the final weight of the dissolved solid by subtracting the initial tare weight of the vial. Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Final Weight - Tare Weight) / Volume of Filtrate Transferred

-

Data Presentation and Interpretation

Tabulating Experimental Data

Quantitative results should be summarized in a clear, structured table to facilitate comparison and analysis.

| Solvent | Solvent Class | Polarity Index | Experimental Solubility at 25°C (mg/mL) |

| Hexane | Nonpolar | 0.1 | |

| Toluene | Nonpolar | 2.4 | |

| Diethyl Ether | Nonpolar | 2.8 | |

| Dichloromethane | Polar Aprotic | 3.1 | |

| Acetone | Polar Aprotic | 5.1 | |

| Acetonitrile | Polar Aprotic | 5.8 | |

| Methanol | Polar Protic | 5.1 | |

| Water | Polar Protic | 10.2 |

This table should be populated with the experimentally determined values.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical foundation and a comprehensive, trustworthy experimental protocol to generate this critical information. By analyzing the molecule's structure and applying the principle of "like dissolves like," researchers can form a strong hypothesis of its solubility profile. Following the detailed shake-flask methodology presented will yield reliable, quantitative data essential for optimizing synthetic routes, developing purification strategies, and advancing research where this compound serves as a key intermediate. This systematic approach empowers scientists to overcome data gaps and make informed, evidence-based decisions in their laboratory work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217542, this compound. PubChem. Retrieved from [Link]

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Purdue University, Department of Chemistry. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. Solubility of organic compounds. Khan Academy. Retrieved from [Link]

-

University of Texas at Dallas, Department of Chemistry. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83316, Dimethyl 5-nitroisophthalate. PubChem. Retrieved from [Link]

-

Cole-Parmer (2024). Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. Retrieved from [Link]

- European Patent Office. (1998). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters. Google Patents.

- German Patent and Trade Mark Office. (1997). DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. Google Patents.

-

Kaival Impex. dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India. Retrieved from [Link]

-

Arvee Laboratories. Dimethyl 5-Nitroisophthalate. Retrieved from [Link]

- U.S. Patent and Trademark Office. (1999). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. Google Patents.

-

Chemsrc (2025). Dimethyl 5-nitroisophthalate | CAS#:13290-96-5. Retrieved from [Link]

-

PharmaCompass. 5-Nitroisophthalic acid, dimethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

Sources

Safety data sheet and handling precautions for Dimethyl 2-nitroisophthalate

An In-depth Technical Guide to the Safe Handling of Dimethyl 2-nitroisophthalate

This guide provides comprehensive safety data and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. It emphasizes a proactive approach to safety, grounded in scientific principles and established laboratory protocols.

Section 1: Compound Identification and Physicochemical Profile

This compound is a dicarboxylate ester of benzene used as an intermediate in organic synthesis. Understanding its fundamental properties is the first step toward safe handling. While data for the precise 2-nitro isomer (CAS 57052-99-0) is limited, much of the available safety information pertains to the closely related isomer, Dimethyl 5-nitroisophthalate (CAS 13290-96-5). Due to their structural similarity, it is prudent to consider the handling precautions for both.

Table 1: Physicochemical Data for Nitro-Dimethylisophthalate Isomers

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | dimethyl 2-nitrobenzene-1,3-dicarboxylate | [1] |

| CAS Number | 57052-99-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₆ | [1] |

| Molecular Weight | 239.18 g/mol | [1][3] |

| Appearance | Very slightly yellow to light yellow crystalline powder | [4][5][6][7] |

| Melting Point | 121 - 125 °C | [5][6][8][9][10] |

| Boiling Point | ~360 - 382 °C (estimated) | [8][9][10] |

| Solubility | Soluble in Toluene; slightly soluble in cold water, more soluble in hot water. | [10] |

Section 2: Hazard Identification and GHS Classification

The classification of this compound presents some ambiguity in available literature. Several sources indicate that the compound is not classified as hazardous under GHS criteria[3][5][6][11]. However, other suppliers classify the compound, or its isomer, with specific health hazards[2][12][13].

Expertise & Causality: This discrepancy can arise from different data sources, purity levels of the tested material, or a lack of comprehensive testing. In research and development, where compound properties may not be fully characterized, the most prudent approach is to adopt the more conservative, protective classification. Therefore, this guide recommends handling this compound as a substance with the potential to cause skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification (Conservative Approach)

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][12][13] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][12][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][12][13] |

| Signal Word | Warning | [2][13] |

The toxicological properties have not been fully investigated[8][14]. For the 5-nitro isomer, a low acute oral toxicity was reported in rats (LD50 = 10 g/kg), but this does not preclude other potential health effects from chronic exposure or different routes of exposure[5][8][9].

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

The primary method for controlling exposure is to handle the chemical in a well-ventilated area[2][4].

-

Chemical Fume Hood: All weighing and solution preparation should be conducted inside a certified chemical fume hood to minimize the inhalation of dust or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts[4].

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations[4][11][14]. A face shield should be used in situations with a higher potential for splashes[15].

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][4][11][16]. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient[8].

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is essential for mitigating risks associated with this compound.

Standard Handling Protocol

-

Pre-Handling: Read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Confirm the work area (fume hood) is clean and operational.

-

Manipulation:

-

Post-Handling:

Storage Requirements

-

Store in a cool, dry, and well-ventilated area[2][4][5][11].

-

Keep the container tightly closed to prevent contamination and absorption of moisture[2][4][5][11].

-

Store away from incompatible materials, particularly strong oxidizing agents[5][8][14][16].

Spill and Waste Disposal Workflow

A systematic approach to spills and waste is crucial for laboratory and environmental safety.

Caption: Workflow for spill response and waste disposal.

Waste Disposal Protocol:

-

Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations (e.g., US EPA 40 CFR Parts 261.3)[4][17].

-

Containment: Collect waste in a suitable, labeled, and tightly closed container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not empty into drains[2][14].

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is vital in an emergency.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][4] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [2][4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [2][4] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid. | [4] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[2][4][8].

-

Specific Hazards: As a fine powder, it can form an explosive dust cloud in the air[4]. Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[2][8][16].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[2][4].

Section 6: Stability and Reactivity

A stable compound under recommended storage conditions, this compound still presents reactivity hazards that must be managed.

-

Chemical Stability: Stable under normal temperatures and pressures[5][8][16].

-

Conditions to Avoid: Incompatible products, dust generation.

-

Hazardous Decomposition Products: Under fire conditions, will produce carbon monoxide, carbon dioxide, and nitrogen oxides[2][8][16].

-

Hazardous Polymerization: Has not been reported to occur[5].

References

-

Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]

-

SAFETY DATA SHEET - Dimethyl 5-nitroisophthalate. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

-

Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

-

Dimethyl 5-nitroisophthalate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India. (n.d.). Kaival Impex. Retrieved from [Link]

-

Dimethyl 5-nitroisophthalate. (2025, August 26). Chemsrc. Retrieved from [Link]

-

5 Nitro Isophthalic Acid Dimethyl Ester. (n.d.). Pharmaceutical Intermediate. Retrieved from [Link]

Sources

- 1. This compound | C10H9NO6 | CID 12217542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 5 Nitro Isophthalic Acid Dimethyl Ester Manufacturer,5 Nitro Isophthalic Acid Dimethyl Ester Exporter [fusseninternational.com]

- 8. Dimethyl 5-nitroisophthalate - Safety Data Sheet [chemicalbook.com]

- 9. Dimethyl 5-nitroisophthalate | CAS#:13290-96-5 | Chemsrc [chemsrc.com]

- 10. Dimethyl 5-nitroisophthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. nipissingu.ca [nipissingu.ca]

Unlocking New Frontiers in Drug Discovery and Materials Science: A Technical Guide to the Untapped Potential of Dimethyl 2-Nitroisophthalate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Well-Trod Path of the 5-Nitro Isomer

Within the family of nitro-substituted aromatic compounds, the isophthalate scaffold holds significant value, largely defined by one well-studied molecule: Dimethyl 5-nitroisophthalate. This compound is a cornerstone in the pharmaceutical industry, serving as a critical intermediate in the synthesis of non-ionic X-ray contrast media, including Iohexol and Iopamidol.[1] Its synthetic pathways, chemical properties, and applications are thoroughly documented, providing a robust foundation for its industrial use.

However, this intense focus on the 5-nitro isomer has cast a long shadow over its positional isomers, Dimethyl 2-nitroisophthalate and Dimethyl 4-nitroisophthalate. These molecules, while structurally similar, remain largely unexplored, representing a significant knowledge gap and, more importantly, a compelling opportunity for novel research. The distinct steric and electronic environments created by the placement of the nitro group at the 2- or 4-position can be hypothesized to unlock entirely new applications in medicinal chemistry and materials science.

This guide will deliberately pivot from the well-documented 5-nitro isomer to illuminate the untapped research potential of this compound. By leveraging the established knowledge of the 5-nitro compound as a comparative benchmark, we will outline tangible, innovative, and actionable research areas. We will explore how the unique chemical architecture of the 2-nitro isomer can be exploited to develop novel therapeutics, advanced polymers, and functional materials. This document serves not as a mere summary of existing data, but as a strategic roadmap for researchers poised to explore the vast, uncharted territory of under-investigated nitroisophthalate isomers.

Comparative Physicochemical Landscape: The Influence of Isomerism

The position of the electron-withdrawing nitro group on the benzene ring profoundly influences the molecule's physical and chemical properties. Understanding these differences is the first step in predicting the unique reactivity and interaction potential of each isomer.

| Property | This compound | Dimethyl 4-nitroisophthalate | Dimethyl 5-nitroisophthalate |

| IUPAC Name | dimethyl 2-nitrobenzene-1,3-dicarboxylate | dimethyl 4-nitrobenzene-1,2-dicarboxylate | dimethyl 5-nitrobenzene-1,3-dicarboxylate |

| CAS Number | 57052-99-0 | 610-22-0 | 13290-96-5 |

| Molecular Formula | C₁₀H₉NO₆ | C₁₀H₉NO₆ | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol | 239.18 g/mol | 239.18 g/mol |

| Melting Point (°C) | Data not available | 64-66 | 123-125[2] |

| Boiling Point (°C) | Data not available | 192-195 (at 25 mmHg) | ~381.83 (rough estimate)[2] |

| Appearance | Data not available | Yellowish crystalline solid[3] | White to light yellow crystalline powder[2] |

| Predicted Dipole Moment | Higher due to asymmetry | Intermediate | Lower due to symmetry |

| Steric Hindrance | High around one carboxyl group | Moderate | Low |

Data for this compound is limited, highlighting the need for fundamental characterization studies.

Synthesis and Isomeric Control: A Strategic Approach

The synthesis of nitroisophthalate esters is a tale of directing group effects in electrophilic aromatic substitution. The prevalence of the 5-nitro isomer is a direct consequence of the directing effects of the two carboxyl groups on the starting material, isophthalic acid.

The Challenge of Isomeric Selectivity

Both the carboxyl group (-COOH) and the dimethyl ester group (-COOCH₃) are deactivating, meta-directing groups.[4] During the nitration of isophthalic acid or dimethyl isophthalate, the incoming electrophile (NO₂⁺) is directed to the position that is meta to both ester groups, which is the 5-position. This makes the synthesis of Dimethyl 5-nitroisophthalate straightforward and high-yielding.

Conversely, synthesizing the 2-nitro and 4-nitro isomers is significantly more challenging as it requires overriding these strong directing effects. Direct nitration of dimethyl isophthalate yields the 5-nitro isomer as the major product, with only trace amounts of the 4-nitro isomer and virtually no 2-nitro isomer.[1][5] Therefore, alternative synthetic strategies are required.

Proposed Synthetic Workflow for this compound

A plausible route to this compound would involve starting with a precursor where the substitution pattern is already established. One such strategy is outlined below:

Caption: Proposed synthesis of this compound.

This approach circumvents the issue of directing effects by starting with a commercially available material, 2-nitro-m-xylene, and then forming the carboxylic acid groups, which are subsequently esterified.

Laboratory Protocol: Synthesis of Dimethyl 5-Nitroisophthalate

This established protocol can serve as a basis for optimizing the esterification step for other isomers.

Materials:

-

5-Nitroisophthalic acid (1 mole equivalent)

-

Methanol (10-15 mole equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mole equivalent)

-

Toluene

-

Sodium Bicarbonate solution (5% w/v)

-

Deionized Water

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Dissolution: To the flask, add 5-nitroisophthalic acid, methanol, and toluene.

-

Catalysis: While stirring, slowly add the concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux (approximately 80-100°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with the sodium bicarbonate solution to neutralize any remaining acid.

-

Crystallization: Cool the organic phase, which should induce the crystallization of the product.

-

Isolation: Collect the white to light-yellow crystals by vacuum filtration.

-

Drying: Dry the product under vacuum to remove residual solvent.

Established Applications of Dimethyl 5-Nitroisophthalate: The Benchmark

The primary driver for the extensive research into Dimethyl 5-nitroisophthalate is its role as a key building block for iodinated X-ray contrast agents.

Caption: Synthetic pathway from Dimethyl 5-nitroisophthalate to X-ray contrast agents.

This synthetic pathway highlights the critical functionalities of the molecule: the two ester groups provide handles for amidation, and the nitro group, after reduction to an amine, directs the crucial iodination steps.

Potential Research Areas for this compound: The Opportunity

The unique positioning of the nitro group in this compound, adjacent to one of the ester functionalities, creates steric hindrance and alters the electronic distribution across the aromatic ring. This opens up several exciting and unexplored research avenues.

Medicinal Chemistry & Drug Development

The introduction of nitroaromatic compounds into drug discovery pipelines is often met with caution due to potential toxicity. However, the nitro group is also a key pharmacophore in several approved drugs and a valuable tool for targeted therapies.[7]

-

Hypoxia-Activated Prodrugs: Solid tumors often contain regions of low oxygen (hypoxia).[8][9] The nitro group of this compound can be selectively reduced by enzymes overexpressed in hypoxic environments, such as nitroreductases.[10][11] This bio-reduction can be engineered to trigger the release of a potent cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.[12]

-

Research Goal: Design and synthesize derivatives where a cytotoxic moiety is linked to the isophthalate backbone, designed to be released upon reduction of the 2-nitro group.

-

-

Novel Kinase Inhibitors: Protein kinases are crucial targets in oncology and inflammatory diseases.[13][14] The unique stereoelectronic profile of this compound could be exploited to design novel kinase inhibitors. The proximity of the nitro and ester groups could facilitate unique hydrogen bonding and electrostatic interactions within the ATP-binding pocket of target kinases.

-

Research Goal: Utilize this compound as a scaffold for library synthesis and screen against a panel of cancer-relevant kinases (e.g., VEGFR, EGFR, Abl).

-

Materials Science & Polymer Chemistry

The isomeric position of the nitro group can dramatically alter the bulk properties of polymers and crystalline materials.

-

High-Performance Polymers: The incorporation of this compound as a monomer in the synthesis of polyesters or polyamides could lead to materials with novel properties. The steric bulk of the 2-nitro group would disrupt chain packing, potentially increasing solubility and lowering the melting point compared to polymers derived from the 5-nitro isomer. This could be advantageous for creating processable, high-performance plastics with unique thermal or optical characteristics.

-

Research Goal: Synthesize and characterize polyesters based on the diol-reduction product of this compound and compare their thermal and mechanical properties to analogous polymers from the 5-nitro isomer.

-

-

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with vast potential in gas storage, catalysis, and sensing. The ligand's geometry is a critical determinant of the final MOF structure. 5-nitroisophthalic acid has been used in the synthesis of luminescent MOFs.[15][16] The distinct bond angles and steric profile of 2-nitroisophthalic acid (derived from the dimethyl ester) could direct the self-assembly of metal ions into entirely new, unexplored framework topologies with unique pore sizes and functionalities.

-

Research Goal: Synthesize 2-nitroisophthalic acid and use it to create novel MOFs with transition metals (e.g., Zn, Cu, Zr), followed by characterization of their porosity and catalytic activity.

-

Experimental Design: A Comparative Biological Screening Workflow

To systematically evaluate the potential of these under-explored isomers, a parallel screening approach is essential. This workflow ensures that any observed differences in biological activity can be directly attributed to the isomeric position of the nitro group.

Caption: Workflow for comparative biological screening of nitroisophthalate isomers.

Protocol: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

A robust analytical method is crucial for confirming the purity of the synthesized isomers and for any subsequent pharmacokinetic or stability studies.

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[17]

Mobile Phase:

-

A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or a buffer like potassium phosphate) is typically effective for separating phthalate esters.[17][18][19][20]

-

Example Gradient: Start with 40% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

Procedure:

-

Sample Preparation: Dissolve a precise amount of each isomer in acetonitrile to create stock solutions (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Injection: Inject a standard volume (e.g., 10 µL) onto the column.

-

Detection: Monitor the eluent at a suitable wavelength, typically around 230-254 nm, where the aromatic ring and nitro group absorb.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the purity of synthetic batches.

Conclusion and Future Outlook

The field of nitro-substituted isophthalates is ripe for exploration beyond its current, narrow focus. While Dimethyl 5-nitroisophthalate has proven its value as a reliable industrial intermediate, its lesser-known isomer, this compound, represents a frontier of scientific inquiry. The unique steric and electronic properties conferred by the 2-position nitro group are not a synthetic inconvenience but a gateway to novel molecular design.

The proposed research avenues—from hypoxia-activated prodrugs and novel kinase inhibitors to advanced polymers and bespoke metal-organic frameworks—are not merely speculative. They are grounded in established chemical principles and supported by parallel successes in related fields. By systematically synthesizing, characterizing, and screening this compound and its derivatives, the scientific community has the potential to unlock new classes of therapeutics and materials. This guide serves as a call to action for researchers to look beyond the known and to explore the significant opportunities that lie hidden in the isomeric diversity of this versatile chemical scaffold.

References

- Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.

- Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.

- Denny, W. A. (2009). Hypoxia-activated prodrugs in cancer therapy: the state of the art. Future Oncology, 5(3), 367–377.

- Hunter, F. W., Wotherspoon, A. T., & Wilson, W. R. (2016). Nitroaromatic prodrugs for hypoxia-targeted cancer therapy. The Journal of pharmacy and pharmacology, 68(2), 133–153.

- Guise, C. P., Wang, A. T., Theobald, P. G., & Wilson, W. R. (2014). Prodrugs for targeting tumour hypoxia. Expert opinion on drug discovery, 9(7), 735–751.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link]

-

Russian Journal of Bakhtin Studies. (n.d.). Ln(III) metal-organic frameworks with 5-nitroisophthalate ligands: Crystal structures and luminescent properties. Retrieved from [Link]

-

ACS Publications. (2018). Three Cd(II) MOFs with Different Functional Groups: Selective CO2 Capture and Metal Ions Detection. Inorganic Chemistry. Retrieved from [Link]

-

Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

-

PubMed. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Retrieved from [Link]

- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.

-

SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

-

ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. Retrieved from [Link]

Sources

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. Dimethyl 5-nitroisophthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS 610-22-0: Dimethyl 4-nitrophthalate | CymitQuimica [cymitquimica.com]

- 4. savemyexams.com [savemyexams.com]

- 5. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmaceuticals | Free Full-Text | Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 13. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ln(III) metal-organic frameworks with 5-nitroisophthalate ligands: Crystal structures and luminescent properties - Wang - Russian Journal of Coordination Chemistry [bakhtiniada.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. helixchrom.com [helixchrom.com]

- 19. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 20. pjoes.com [pjoes.com]

Spectroscopic Characterization of Dimethyl 2-Nitroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction